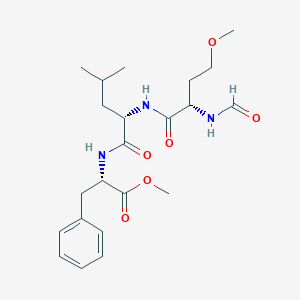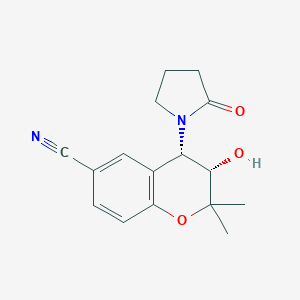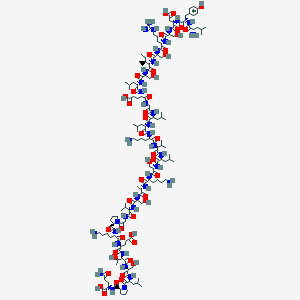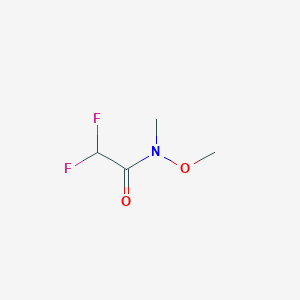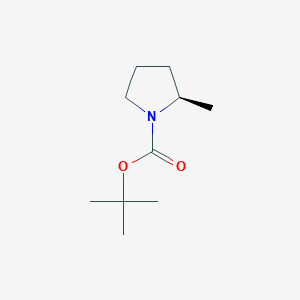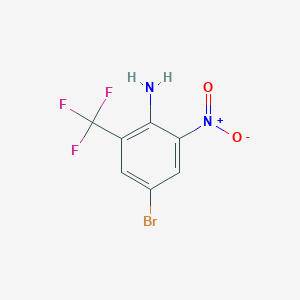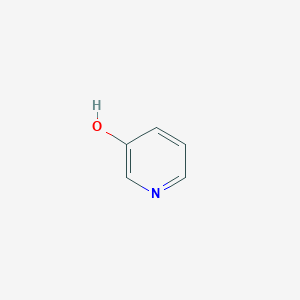
Saponin E, hupehensis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Saponin E, hupehensis is a natural compound that is found in various plants. It has been extensively studied for its potential medicinal properties.
科学的研究の応用
Triterpenoid Saponins from Anemone hupehensis Wang, Wu, and Chen (1993, 1997) isolated four triterpenoid saponins from Anemone hupehensis, including two new saponins, hupehensis saponins D and E. These compounds have potential pharmacological properties, being part of a family of bioactive compounds in plants with varied applications in drug research due to their medicinal properties (Wang, Wu, & Chen, 1993) (Wang, Wu, & Chen, 1997).
Molecular Activities and Biosynthesis of Saponins Augustin et al. (2011) discuss saponins' role in plant defense and their growing interest in drug research. The biosynthesis of saponins involves multiple enzymes, with a focus on their potential for industrial processes and pharmacology. This highlights the importance of saponins like Saponin E in both ecological and medicinal contexts (Augustin, Kuzina, Andersen, & Bak, 2011).
Saponins in Cereals and Agricultural Significance Osbourn (2003) notes the presence of saponins in various plants, including their significant antifungal activity. This research suggests the potential role of Saponin E in agricultural applications, especially in crop protection (Osbourn, 2003).
Pharmacological Properties of Saponins The research by Zhou et al. (2009) on Echinocystic acid and its saponins from Impatiens pritzellii var. hupehensis indicates the potential of saponins in traditional medicine, particularly in treating conditions like rheumatoid arthritis. This underscores the possible therapeutic applications of Saponin E in similar contexts (Zhou et al., 2009).
Dietary Saponins and Health Benefits Elekofehinti et al. (2014) highlight the regulatory role of saponins on biofuels and energy metabolism, suggesting Saponin E's potential impact on managing conditions like diabetes and obesity through dietary means (Elekofehinti et al., 2014).
特性
CAS番号 |
152464-76-1 |
|---|---|
製品名 |
Saponin E, hupehensis |
分子式 |
C70H114O35 |
分子量 |
1515.6 g/mol |
IUPAC名 |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C70H114O35/c1-26-38(76)43(81)47(85)59(95-26)102-54-33(21-72)98-57(50(88)46(54)84)94-24-34-42(80)45(83)49(87)61(99-34)105-64(91)70-17-15-65(3,4)19-29(70)28-9-10-36-66(5)13-12-37(67(6,25-73)35(66)11-14-69(36,8)68(28,7)16-18-70)100-63-56(40(78)30(74)22-93-63)104-62-52(90)55(39(77)27(2)96-62)103-58-51(89)53(31(75)23-92-58)101-60-48(86)44(82)41(79)32(20-71)97-60/h9,26-27,29-63,71-90H,10-25H2,1-8H3 |
InChIキー |
DNDOZBDUEDTZGE-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
同義語 |
3-O-beta-D-glucopyransoyl(1-->3)-beta-D-ribopyranosyl(1-->3)-alpha-L-rhamnopyranosyl(1-->2)-alpha-L-arabinopyranosyl-hederagenin-28-O-alpha-L-rhamnopyranosyl(1-->4)-beta-D-glucopyranosyl (1-->6)-beta-D-glucopyranoside hupehensis saponin E saponin E, hupehensis |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



